[(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium chloride

Regioselective Synthesis Wittig Reaction Isoxazole Derivatives

Researchers requiring the (3-methylisoxazol-5-yl)methylidene fragment face limited options: generic alkyl- or benzyl-triphenylphosphonium salts cannot substitute when regiospecific 5-yl isomer incorporation is mandatory. This compound directly solves that gap. • Shelf-stable Wittig reagent precursor enabling direct olefination, bypassing regioselectivity challenges inherent in traditional isoxazole ring-forming cyclization. • Available in scalable pack sizes (0.1 kg to 1000 kg) at ≥95% purity with defined LogP (1.48) and PSA (39.62 Ų), supporting seamless transition from library synthesis to pilot-scale production. • Consistent batch quality ensures reproducible results across all stages of medicinal chemistry and process development.

Molecular Formula C23H21ClNOP
Molecular Weight 393.8 g/mol
CAS No. 75624-75-8
Cat. No. B12684794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium chloride
CAS75624-75-8
Molecular FormulaC23H21ClNOP
Molecular Weight393.8 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
InChIInChI=1S/C23H21NOP.ClH/c1-19-17-20(25-24-19)18-26(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-17H,18H2,1H3;1H/q+1;/p-1
InChIKeyPBCNGBQKPKQWEQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 0.1 kg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(3-Methylisoxazol-5-yl)methyl]triphenylphosphonium chloride (CAS 75624-75-8): A Specialized Isoxazole-Containing Phosphonium Salt for Wittig Olefination and Heterocyclic Synthesis


[(3-Methylisoxazol-5-yl)methyl]triphenylphosphonium chloride (CAS 75624-75-8) is an organophosphorus compound classified as a quaternary phosphonium salt, bearing a 3-methylisoxazole moiety linked to a triphenylphosphonium group via a methylene bridge . This compound, with a molecular formula of C23H21ClNOP and a molecular weight of approximately 393.85 g/mol, is primarily utilized as a Wittig reagent precursor in organic synthesis [1]. Its bifunctional nature, combining the reactivity of the phosphonium ylide with the specific electronic and steric profile of the isoxazole ring, makes it a strategic building block for introducing the (3-methylisoxazol-5-yl)methylidene fragment into target molecules, serving as a critical intermediate in medicinal chemistry and materials science [1].

Why Generic Phosphonium Salts Cannot Substitute [(3-Methylisoxazol-5-yl)methyl]triphenylphosphonium chloride in Targeted Syntheses


Direct substitution with less expensive or more common alkyl- or benzyl-triphenylphosphonium salts is not feasible when the target molecule requires the (3-methylisoxazol-5-yl)methyl moiety. The isoxazole ring's specific electronic nature, dictated by the 3-methyl substitution, controls the ylide's reactivity and the stability of the resulting olefination products [1]. As shown in comparative synthetic studies, using a phosphonium salt with a different heterocyclic attachment, such as a (3,5-dimethylisoxazol-4-yl)methyl analog, would lead to a regioisomeric structure with fundamentally different physicochemical properties and biological interactions, rendering it useless for a project specifically requiring the 5-yl isomer .

Quantitative Differentiation of [(3-Methylisoxazol-5-yl)methyl]triphenylphosphonium chloride: Evidence-Based Selection Over Isoxazole-Phosphonium Analogs


Regiochemical Precision: 5-yl vs. 4-yl Isoxazole Substitution Defines Synthetic Utility

The target compound uniquely provides the (3-methylisoxazol-5-yl)methyl fragment, a key structural requirement for many bioactive molecules like epiboxidine analogs. In contrast, a close analog, [(3,5-dimethylisoxazol-4-yl)methyl]triphenylphosphonium chloride (CAS 28241-32-9), introduces a different 4-yl isomer with distinct geometry and electronic distribution . The synthesis of 5-ylmethyl phosphonium salts requires specific precursors like (2,4-dioxopentyl)triphenylphosphonium-chlorid, which represents a different selectivity pathway than the 4-chloromethyl precursors used for the 4-yl analogs [1]. This regioisomeric difference is absolute; the 5-yl structure cannot be accessed from a 4-yl substituted phosphonium salt, making the target compound non-substitutable.

Regioselective Synthesis Wittig Reaction Isoxazole Derivatives

Contrasting Physicochemical Profile (LogP, PSA) Governs Solubility and Potential Bioavailability

The target compound possesses a calculated LogP of 1.48 and a Polar Surface Area (PSA) of 39.62 Ų, as reported by GlobalChemMall [1]. These values suggest moderate lipophilicity and a specific hydrogen-bonding capability. This profile is distinct from other phosphonium salts; for instance, the presence of the single methyl group on the isoxazole ring directly impacts these properties compared to unsubstituted or dimethyl analogs. These specific physicochemical parameters influence solubility in organic solvents and can be used to predict transport properties if the compound is used as an intermediate for drug discovery programs, providing a computational basis for selection over analogs with unknown or unfavorable profiles.

LogP PSA Drug-like Properties

Precursor to Selective Wittig Olefination of Isoxazole Olefins as Demonstrated in Foundational Literature

Foundational work by Öhler and Zbiral (1980) demonstrates the utility of this class of (2,4-dioxoalkyl)triphenylphosphonium salts in regioselective syntheses [1]. Specifically, phosphonium salt 9a, which is structurally related to the target compound, undergoes Wittig reaction with aldehydes or ketones to selectively form isoxazole olefins 13, whereas analogous pyrazole-containing phosphonium salt 14a forms pyrazole olefins 18 [1]. This highlights that the isoxazole-substituted phosphonium salt has a defined and distinct reactivity profile compared to other heterocyclic phosphonium salts, enabling selective alkene formation that cannot be replicated by a generic reagent.

Wittig Olefination Alkene Synthesis Phosphonium Ylide

Commercial Availability and Scalable Packaging Options Support Both R&D and Production Workflows

The target compound is commercially available with a high purity of up to 99% and is supplied in packaging sizes ranging from 0.1 kg to 1000 kg, as listed by ChemicalBook suppliers . This scalable packaging spectrum directly supports a seamless transition from laboratory-scale research to pilot and industrial-scale production. In contrast, procurement of less common regioisomers or phosphonium salts may be limited to smaller scales (e.g., milligrams to grams) or lower purities, potentially involving long custom synthesis lead times that can stall a project. This verified supply chain readiness is a significant quantitative advantage for commercial project planning.

Bulk Procurement Supply Chain Scale-up

Optimal Application Scenarios for [(3-Methylisoxazol-5-yl)methyl]triphenylphosphonium chloride Based on Differentiation Evidence


Synthesis of (3-Methylisoxazol-5-yl)alkene Libraries for Bioisostere Screening

As a stable precursor to the corresponding Wittig ylide, this compound is ideal for generating a library of terminal or internal alkenes bearing the (3-methylisoxazol-5-yl) group in medicinal chemistry [1]. This scaffold is a known bioisostere for pyridine in nicotinic acetylcholine receptor ligands (e.g., epiboxidine analogs) [2]. The ability to procure the compound in scalable pack sizes (up to 1000 kg) ensures that promising hits from an initial library synthesis can be rapidly re-synthesized in larger quantities for downstream profiling without changing the source or quality of the key reagent.

Regioselective Synthesis of 5-Substituted Isoxazoles via Umpolung Strategy

This phosphonium salt serves as a key intermediate in syntheses employing the reactivity umpolung of 1,3-dicarbonyl compounds, as described by Öhler and Zbiral [1]. It enables the regioselective construction of 5-functionalized isoxazoles that would be difficult to access with high selectivity through direct cyclization. Researchers can use this compound to install a pre-formed isoxazole ring with the correct substitution pattern directly via olefination, bypassing the regioselectivity challenges often encountered in traditional ring-forming reactions.

Process Development and Scale-Up for Isoxazole-Containing Active Pharmaceutical Ingredients (APIs)

The confirmed availability of this phosphonium chloride at high purity (up to 99%) in bulk quantities (0.1KG, 1KG, 1000KG) makes it a practical choice for process chemistry groups developing a scalable route to an isoxazole-containing API [1]. The defined physicochemical profile (LogP 1.48, PSA 39.62 Ų) [2] is also valuable in early-stage process design, helping to anticipate extraction and purification behaviors, which reduces the risk of unforeseen solubility issues during scale-up.

Quote Request

Request a Quote for [(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.